molecular formula C9H7F3N2O B1457599 (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1516698-10-4

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1457599
CAS No.: 1516698-10-4
M. Wt: 216.16 g/mol
InChI Key: BVDGCIHLCHXTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS 1516698-10-4) is a high-value chemical scaffold with significant potential in medicinal chemistry and pharmaceutical research. This compound features the imidazo[1,2-a]pyridine core, a privileged structure found in numerous biologically active molecules. Its main research value lies in its role as a key intermediate for the development of novel FLT3 inhibitors for treating Acute Myeloid Leukemia (AML) . The imidazopyridine scaffold is integral to inhibitors that target FLT3-ITD mutations and related drug-resistant secondary mutants (such as D835Y and F691L), which are critical for overcoming resistance to current therapies like gilteritinib . Furthermore, the imidazo[1,2-a]pyridine pharmacophore is recognized for its relevance in central nervous system (CNS) drug discovery . It serves as a versatile building block for designing cholinesterase inhibitors, which is a key pathway in the treatment of neurodegenerative disorders such as Alzheimer's disease . The compound is offered with a purity of >97% and is supplied with comprehensive quality documentation. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDGCIHLCHXTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functionalization via Palladium-Catalyzed Cross-Coupling and Amidation

A detailed synthetic route involves starting from substituted pyridin-2-yl precursors and proceeding through palladium-catalyzed cross-coupling reactions, amidation, and reduction steps to yield the imidazo[1,2-a]pyridine derivatives with desired substituents.

This method has been used to synthesize related compounds with trifluoromethyl substituents, showing good yields and scalability. The final methanol group can be introduced by reduction of corresponding amides or esters using borane reagents such as BH3·Me2S in THF at 0–60 °C.

Step Reagents/Conditions Outcome/Yield
Cross-coupling Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C, 12 h Formation of substituted imidazo[1,2-a]pyridine core
Amidation Acid, EDCI, pyridine, 25 °C, 12 h Amide intermediate formation
Reduction to methanol BH3·Me2S, THF, 0–60 °C Conversion to methanol derivative

Source: Research data from RSC supplementary materials

Detailed Reaction Conditions and Characterization Data

Example Procedure for Pyridinylmethanol Intermediate Preparation

  • Starting from pyridine-2-carboxaldehyde, reaction with phenylmagnesium bromide (Grignard reagent) in dry THF at 0 °C under argon.
  • Stirring for 4 hours from 0 °C to room temperature.
  • Quenching with saturated NH4Cl solution.
  • Extraction with ethyl acetate, drying over anhydrous Na2SO4.
  • Purification by silica gel chromatography (30% EtOAc/hexane).
  • Yield: 92%, white solid with mp 70–71 °C.

This intermediate is crucial for further cyclization steps leading to the final imidazo[1,2-a]pyridine derivatives.

Characterization Highlights

Summary Table of Preparation Methods

Method No. Synthetic Step Key Reagents/Conditions Yield/Notes Source
1 Pd-catalyzed cross-coupling Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C, 12 h High yield, scalable
2 Amidation Acid, EDCI, pyridine, 25 °C, 12 h Efficient amide formation
3 Borane reduction to methanol BH3·Me2S, THF, 0–60 °C High conversion to alcohol
4 Ritter-type cyclization (alternative) Bi(OTf)3, p-TsOH·H2O, DCE, 150 °C, overnight Moderate to excellent yields, broad substrate
5 Grignard addition to pyridine aldehyde Phenylmagnesium bromide, THF, 0 °C to RT, 4 h 92% yield, key intermediate

Research Findings and Notes

  • The palladium-catalyzed method combined with amidation and borane reduction is the most direct and established route for synthesizing (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol or closely related compounds.
  • The trifluoromethyl group introduction is typically achieved via appropriate substituted starting materials or post-cyclization functionalization.
  • Ritter-type reactions catalyzed by Bi(OTf)3 offer a novel and efficient alternative for heterocyclic alcohol synthesis but require adaptation for the specific imidazo[1,2-a]pyridine scaffold.
  • Purification by preparative HPLC or silica gel chromatography ensures high purity suitable for further applications in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Case Studies:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. A study found that compounds with trifluoromethyl substitutions enhance biological activity against various cancer cell lines .
  • Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes has been documented, suggesting potential use as an antimicrobial agent .

Agrochemicals

The compound may serve as a precursor for developing agrochemical products due to its effectiveness in pest control and plant growth regulation.

Case Studies:

  • Pesticide Development : Research has shown that trifluoromethylated imidazoles can act as effective pesticides, providing broad-spectrum control against pests while minimizing environmental impact .

Material Science

In material science, this compound is explored for its potential in synthesizing advanced materials.

Applications:

  • Polymer Synthesis : The compound can be utilized in synthesizing polymers with enhanced thermal and mechanical properties due to the incorporation of trifluoromethyl groups .

Mechanism of Action

The mechanism of action of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazo[1,2-a]pyridine core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

(8-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-methanol
  • Molecular Formula : Likely C₉H₇F₃N₂O (inferred from structural similarity).
  • Key Differences: The trifluoromethyl group is at position 8 instead of 6. For example, the 8-substituted isomer may exhibit reduced planarity compared to the 7-substituted derivative, impacting π-π stacking interactions .
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
  • Molecular Formula : C₉H₁₀N₂O.
  • Molecular Weight : 162.19 g/mol.
  • Key Differences : Substitution of trifluoromethyl with methyl reduces electronegativity and lipophilicity (logP decreases). The methyl group is less sterically demanding, which may enhance solubility but reduce metabolic stability compared to the trifluoromethyl analog .

Functional Group Modifications

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Molecular Formula : C₉H₅F₃N₂O₂.
  • Molecular Weight : ~230 g/mol (calculated).
  • Key Differences : Replacement of hydroxymethyl with a carboxylic acid group introduces stronger acidity (pKa ~4–5) and higher polarity. This enhances water solubility but may limit membrane permeability. The carboxylic acid also allows for salt formation, unlike the neutral hydroxymethyl group .
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide
  • Molecular Formula : C₁₉H₁₆N₃OS.
  • The absence of a hydroxymethyl group reduces hydrogen-bonding capacity, likely shifting pharmacological activity toward kinase inhibition or protein-binding pathways .

Core Structure Variations

2-Phenylimidazo[1,2-a]pyrimidin-3-amine
  • Molecular Formula : C₁₂H₁₀N₄.
  • Key Differences: Replacement of the pyridine ring with pyrimidine alters electron density and hydrogen-bonding sites.

Biological Activity

Overview

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 7-position and a methanol group at the 2-position. Its diverse bioactivity spectrum includes antiviral, antibacterial, antifungal, anticancer, and antiulcer properties, making it a candidate for further research in medicinal chemistry.

Target of Action

The specific biological targets of this compound remain largely unidentified. However, compounds within the imidazo[1,2-a]pyridine class are known to interact with various biomolecules through multiple mechanisms depending on their functional groups.

Mode of Action

Imidazo[1,2-a]pyridines generally engage their targets by modulating enzyme activity or influencing cellular signaling pathways. The trifluoromethyl group enhances binding affinity to certain enzymes, which may lead to either inhibition or activation depending on the context.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that related compounds exhibit significant inhibitory effects against various cancer cell lines.

CompoundK562 (CML) IC50 (µM)HL-60 (APL) IC50 (µM)A549 (Lung) IC50 (µM)
72.27 ± 0.811.42 ± 0.5426.95 ± 0.64
102.53 ± 0.541.52 ± 0.54Not tested

These results indicate that compounds derived from the imidazo[1,2-a]pyridine framework can induce apoptosis and cell cycle arrest in cancer cells, specifically at the G2/M phase.

Antimicrobial Activity

Compounds similar to this compound have also shown promising antibacterial and antifungal activities. The presence of the trifluoromethyl group is believed to enhance these properties by increasing lipophilicity and improving membrane penetration.

This compound interacts with various enzymes and proteins involved in critical biochemical pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor for several protein kinases, which are crucial in cell signaling and regulation.
  • Cellular Effects : It modulates gene expression and cellular metabolism by influencing signaling pathways associated with growth and apoptosis.

Study on Anticancer Properties

A recent investigation into a series of imidazo[1,2-a]pyridine derivatives demonstrated that these compounds could effectively inhibit cancer cell proliferation across multiple lines:

  • Cell Lines Tested : K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma).

The study reported that certain derivatives achieved IC50 values comparable to established chemotherapeutics like imatinib and sorafenib.

Q & A

Q. What are the common synthetic routes for (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves condensation of 2-aminopyridine derivatives with carbonyl-containing precursors. For example:

  • Microwave-assisted synthesis (MAOS) accelerates reactions by reducing time and improving yields. A modified procedure under microwave irradiation using diglyme as a solvent achieved efficient cyclization .
  • Stepwise functionalization : Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate intermediates (e.g., CAS 1507136-09-5) can be hydrolyzed to yield the methanol derivative .
  • Catalytic systems : Palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like K₃PO₄ are critical for Suzuki-Miyaura couplings to introduce aryl groups .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substituent positioning. For example, imidazo[1,2-a]pyridine derivatives show distinct aromatic proton shifts between δ 7.5–9.0 ppm .
  • X-ray crystallography : Resolves molecular geometry and non-covalent interactions (e.g., hydrogen bonds, π-stacking) critical for stability .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to predict packing efficiency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard identification : The compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .
  • Preventive measures : Use fume hoods, wear nitrile gloves/lab coats, and avoid dust generation. Store in sealed containers at room temperature .
  • Emergency response : For exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can the imidazo[1,2-a]pyridine core be functionalized to enhance bioactivity or binding affinity?

  • Electrophilic substitution : Bromination at the 3-position using HBr/CH₃COOH introduces handles for cross-coupling .
  • Sulfonylation : Reaction with meta-chloroperoxybenzoic acid (mCPBA) converts ethylsulfanyl to sulfonyl groups, improving solubility and target engagement .
  • Gold-catalyzed C–H activation : Generates α-imino carbenes for regioselective derivatization .

Q. What computational strategies are employed to predict non-covalent interactions and reactivity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., frontier molecular orbitals) to predict reaction pathways .
  • Molecular docking : Screens binding modes with biological targets (e.g., kinases) using PubChem-derived 3D structures .
  • Retrosynthetic analysis : Tools like Pistachio/BKMS_METABOLIC databases propose feasible routes for novel derivatives .

Q. How do researchers address contradictions in reaction yields or purity across synthetic protocols?

  • Method comparison : Microwave synthesis (e.g., 85% yield for 3an ) vs. conventional heating may explain discrepancies in efficiency .
  • Purification challenges : Reverse-phase chromatography is critical for isolating polar derivatives, especially trifluoromethyl-containing analogs .
  • Analytical validation : LC-MS (e.g., [M+H]⁺ = 493.9 ) and HRMS ensure purity and structural fidelity despite competing side reactions.

Q. What role does the trifluoromethyl group play in modulating physicochemical properties?

  • Lipophilicity : The -CF₃ group enhances membrane permeability (logP ~2.5–3.5) .
  • Metabolic stability : Fluorine atoms reduce oxidative degradation, extending half-life in biological systems .
  • Electronic effects : Electron-withdrawing -CF₃ influences π-π stacking in crystal lattices and binding to hydrophobic enzyme pockets .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateMethodCatalyst/ReagentYieldReference
Ethyl imidazo[1,2-a]pyridine-2-carboxylateCondensationEthyl bromopyruvate60%
2-Bromo-1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo...BrominationHBr/CH₃COOH + Br₂70%
N-Pyridinyl sulfiliminesGold catalysisAuCl₃62–85%

Q. Table 2. Analytical Data for Representative Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)LC-MS ([M+H]⁺)
3an 8.21 (d, J=5.4 Hz), 7.89 (s)162.1 (C=O), 148.7 (CF₃)461.9
Compound I.1 8.65 (s), 7.45 (d, J=8.1 Hz)158.3 (SO₂), 121.9 (q, J=271 Hz, CF₃)493.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.